Bepotastine
Overview
Description
Bepotastine is a second-generation antihistamine that is primarily used to treat allergic conjunctivitis and other allergic conditions such as rhinitis and urticaria . It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor and belongs to the piperidine chemical class . This compound is available in both oral and ophthalmic formulations .
Scientific Research Applications
Bepotastine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying biocatalytic reduction and asymmetric synthesis.
Biology: Investigated for its effects on histamine receptors and mast cell stabilization.
Medicine: Widely used in the treatment of allergic conditions such as conjunctivitis, rhinitis, and urticaria.
Industry: Employed in the development of sustained-release formulations for improved patient compliance.
Mechanism of Action
Bepotastine works to relieve itchy eyes by three primary mechanisms of action. It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues to prevent tissue damage and worsening of allergic inflammation of the conjunctiva .
Safety and Hazards
Future Directions
Bepotastine has been shown to sensitize ovarian cancer to PARP inhibitors through suppressing NF-κB–Triggered SASP in Cancer-Associated Fibroblasts . Also, a sustained-release this compound tablet that can be taken once daily has been developed . This technology using two or more hydrophilic polymers can be applied to various pharmaceuticals in the future as a platform to overcome the technical and commercial limitations of sustained-release agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bepotastine can be synthesized through a series of chemical reactions starting from (4-chlorophenyl) pyridine-2 ketone . The synthetic route involves asymmetric reduction, hydroxyl conversion, acidolysis, substitution, and hydrolysis reactions . One efficient method involves the use of engineered alcohol dehydrogenase with a hydrophobic pocket to synthesize key intermediates such as (S)-4-chlorophenylpyridylmethanol .
Industrial Production Methods
The industrial production of this compound besilate involves a preparation method that is suitable for large-scale production. This method includes wet granulation using conventional equipment, which ensures good stability and consistent dissolution profiles of the final product .
Chemical Reactions Analysis
Types of Reactions
Bepotastine undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include alcohol dehydrogenases for biocatalytic reduction, organic acids such as acetic acid for racemization, and various solvents like acetonitrile and methanol .
Major Products Formed
The major products formed from these reactions include intermediates such as (S)-4-chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol, which are crucial for the final synthesis of this compound .
Comparison with Similar Compounds
Bepotastine is compared with other second-generation antihistamines such as cetirizine, loratadine, and fexofenadine . Unlike some of these compounds, this compound has minimal sedative effects and does not interact with serotonin, muscarinic, benzodiazepine, or beta-adrenergic receptors . This makes it a preferred choice for patients who require non-sedating antihistamines.
List of Similar Compounds
- Cetirizine
- Loratadine
- Fexofenadine
- Desloratadine
Properties
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904947 | |
Record name | Bepotastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125602-71-3 | |
Record name | Bepotastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepotastine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bepotastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEPOTASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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